
(Methylhydrosiloxane)-dimethylsiloxane copolymer
Overview
Description
Synthesis Analysis
Siloxane polymer was synthesized by a copolymerization reaction . The synthesis conditions of the silicone polymer were optimized using a Box–Behnken design, and the yield from the process was considered as an evaluation criterion in the screening of the synthesis process .Molecular Structure Analysis
From the optimized geometry of the coumarin-containing graft copolymer, atomic charge distributions, molecular electrostatic potential (MEP) surfaces, frontier molecular orbitals (FMOs) and thermodynamic properties such as entropy, enthalpy and specific heat capacity have been calculated theoretically .Chemical Reactions Analysis
Polyurethane was first developed through basic diisocyanate polyaddition reactions . The physical properties of a polymer such as its strength and flexibility depend on chain length, side groups present, branching, and cross-linking .Physical And Chemical Properties Analysis
The influences of PVB content, modification of OH group in PVB, concentration of polymerizable groups, and molecular weight of PVB on the foldability and physical properties such as transparency, mechanical properties, surface hardness of the resulting PVB/PMMA graft copolymers were investigated .Scientific Research Applications
Safety Considerations
While 2,2,4,4,6,8,8-heptamethyl-3,5,7-trioxa-2,4,6,8-tetrasilanonane poses low risks to human health and the environment, it’s essential to follow safety precautions:
Remember, this compound’s versatility extends beyond its various names, making it a valuable asset in scientific research and practical applications . If you have further questions or need additional details, feel free to ask! 😊
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Future Directions
Strategies such as polymer post-functionalization, self-assembly of oligomers, liquid crystals, and random copolymers, or incorporation of artificial/natural channels within block copolymer materials are future directions with the potential to overcome current limitations with respect to separation size .
properties
IUPAC Name |
dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYVSVZSPWHVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28O3Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a slight odor; [Wacker Silicones MSDS] | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 59934528 | |
CAS RN |
68037-59-2 | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (methylhydrosiloxane)-dimethylsiloxane copolymers suitable for creating flexible materials?
A1: The inherent flexibility of the siloxane backbone contributes significantly to the rubbery nature of these copolymers. This flexibility is further influenced by the degree of crosslinking, with higher crosslinking leading to a more rigid material. [, ]
Q2: How is the (methylhydrosiloxane)-dimethylsiloxane copolymer typically crosslinked?
A2: A common method is hydrosilylation, a reaction catalyzed by platinum compounds. In this process, the Si-H groups of the methylhydrosiloxane units react with vinyl groups, often present in a separate crosslinking agent or incorporated into another polymer chain. This reaction forms stable Si-C bonds, effectively crosslinking the copolymer. [, , ]
Q3: Can (methylhydrosiloxane)-dimethylsiloxane copolymers be used to create amphiphilic surfaces?
A3: Yes. Research has shown that incorporating poly(ethylene oxide) (PEO) blocks into the copolymer structure results in a material with significantly improved hydrophilicity compared to pure polydimethylsiloxane (PDMS). This modification is achieved through a controlled hydrosilylation reaction between hydride-terminated PDMS and PEO divinyl ether. []
Q4: What applications benefit from this amphiphilic nature?
A4: The enhanced hydrophilicity makes these modified copolymers particularly well-suited for microfluidic device fabrication. The hydrophilic channels facilitate aqueous buffer flow, eliminating the need for organic modifiers commonly required in traditional PDMS devices. []
Q5: How does the molecular weight of the (methylhydrosiloxane)-dimethylsiloxane copolymer affect its final properties?
A5: The molecular weight of the copolymer significantly influences both its processing and final properties. Higher molecular weight copolymers tend to exhibit higher viscosity, impacting their ease of handling and processing. Furthermore, the mechanical strength of the resulting material is directly related to the molecular weight of the starting copolymer. [, ]
Q6: Are there any challenges associated with incorporating fillers into (methylhydrosiloxane)-dimethylsiloxane copolymers?
A6: Achieving uniform filler dispersion within the silicone matrix can be challenging. Researchers have explored techniques like mechanical mixing combined with ultrasonic homogenization to improve filler dispersion and achieve the desired material properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



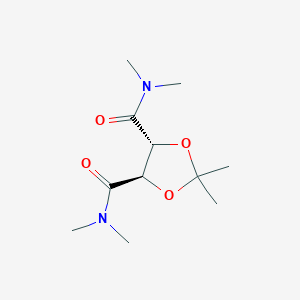


![2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde](/img/structure/B3068607.png)
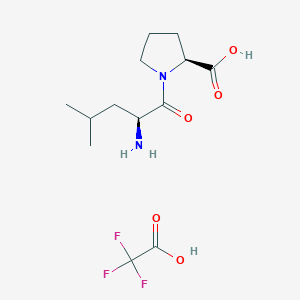
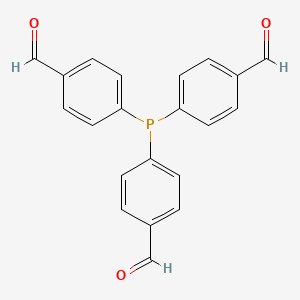

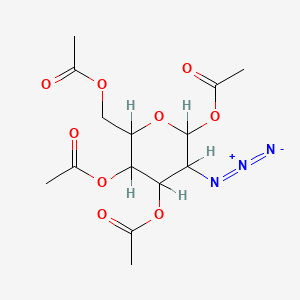
![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
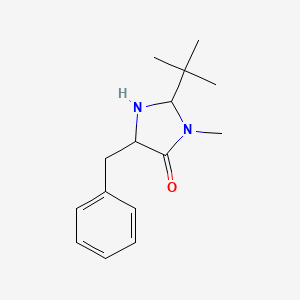
![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)
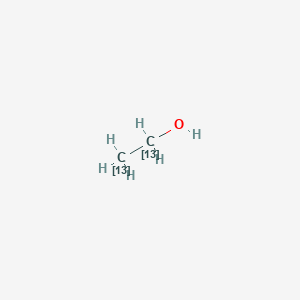
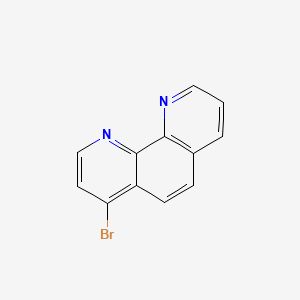
![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)